1-[(4-methylphenyl)methyl]-1H-pyrazol-4-amine dihydrochloride
CAS No.: 1189462-86-9
Cat. No.: VC6166399
Molecular Formula: C11H15Cl2N3
Molecular Weight: 260.16
* For research use only. Not for human or veterinary use.
![1-[(4-methylphenyl)methyl]-1H-pyrazol-4-amine dihydrochloride - 1189462-86-9](/images/structure/VC6166399.png)
Specification
CAS No. | 1189462-86-9 |
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Molecular Formula | C11H15Cl2N3 |
Molecular Weight | 260.16 |
IUPAC Name | 1-[(4-methylphenyl)methyl]pyrazol-4-amine;dihydrochloride |
Standard InChI | InChI=1S/C11H13N3.2ClH/c1-9-2-4-10(5-3-9)7-14-8-11(12)6-13-14;;/h2-6,8H,7,12H2,1H3;2*1H |
Standard InChI Key | SZCVCXFRGGHBGE-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)CN2C=C(C=N2)N.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 1-[(4-methylphenyl)methyl]pyrazol-4-amine dihydrochloride, reflects its substitution pattern:
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A pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) serves as the core structure.
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A 4-methylbenzyl group () is attached to the N1 position of the pyrazole.
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An amine group () is located at the C4 position of the pyrazole, forming a dihydrochloride salt via protonation .
The canonical SMILES representation is CC1=CC=C(C=C1)CN2C=C(C=N2)N.Cl.Cl
, illustrating the connectivity of atoms .
Table 1: Key Physicochemical Properties
Property | Value | Source |
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Molecular Formula | ||
Molecular Weight | 260.16 g/mol | |
Appearance | Solid | |
XLogP3-AA (Partition Coefficient) | 1.6 (free base) | |
Hydrogen Bond Donors | 3 | |
Hydrogen Bond Acceptors | 3 |
Spectral Characterization
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NMR: The -NMR spectrum of the free base (prior to hydrochloride formation) would show signals for the aromatic protons of the pyrazole (δ 7.5–8.5 ppm), the methylbenzyl group (δ 2.3 ppm for the methyl group; δ 4.5 ppm for the benzylic ), and the amine protons (δ 5.0–6.0 ppm) .
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Mass Spectrometry: The ESI-MS would display a molecular ion peak at m/z 187.24 for the free base () and a dominant peak at m/z 260.16 for the dihydrochloride form .
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves two stages:
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Formation of the Free Base:
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Step 1: Alkylation of 4-aminopyrazole with 4-methylbenzyl chloride in the presence of a base (e.g., ) in a polar aprotic solvent like DMF at 80–100°C .
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Table 2: Optimization Parameters for Synthesis
Parameter | Optimal Condition | Impact on Yield |
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Solvent | DMF | Maximizes nucleophilicity of 4-aminopyrazole |
Temperature | 80–100°C | Accelerates alkylation kinetics |
Molar Ratio (Pyrazole:Benzyl Chloride) | 1:1.2 | Minimizes side products |
Industrial-Scale Production
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Continuous Flow Reactors: Enhance reaction efficiency and safety by maintaining precise temperature control and reducing batch variability .
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Catalysis: Palladium-based catalysts may improve regioselectivity during alkylation, though their cost necessitates recovery systems .
Chemical Reactivity and Functionalization
Electrophilic Substitution
The pyrazole ring undergoes electrophilic substitution at the C3 and C5 positions due to electron-rich nitrogen atoms directing incoming electrophiles:
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Nitration: Concentrated introduces a nitro group () at C3, forming 3-nitro derivatives .
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Halogenation: (NBS) in brominates C5, yielding 5-bromo intermediates for cross-coupling reactions .
Amine Functionalization
The primary amine at C4 participates in:
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Acylation: Reacts with acetyl chloride () to form acetamide derivatives.
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Reductive Alkylation: Treatment with aldehydes/ketones and produces secondary amines .
Assay Type | Result | Reference |
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COX-2 Inhibition (IC50) | 2.4 µM | |
Antiproliferative (MCF-7) | GI50: 8.7 µM | |
Antimicrobial (E. coli) | MIC: 64 µg/mL |
Preclinical Studies
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Anti-Inflammatory Models: In murine collagen-induced arthritis, a related pyrazole derivative reduced paw swelling by 40% at 10 mg/kg .
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Analgesic Efficacy: Tail-flick tests in rats showed a 35% increase in pain threshold after 30 minutes post-administration .
Applications in Drug Discovery and Material Science
Medicinal Chemistry
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Lead Optimization: The dihydrochloride salt’s improved solubility facilitates SAR studies in aqueous media.
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Prodrug Development: Amine protonation enhances membrane permeability, making it a candidate for CNS-targeted prodrugs .
Material Science
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